Anipamil hydrochloride, (+)-

概要

説明

Anipamil hydrochloride, (+)- is a calcium channel blocker specifically of the phenylalkylamine type. It is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker. Anipamil hydrochloride, (+)- has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil .

準備方法

Synthetic Routes and Reaction Conditions

Anipamil hydrochloride, (+)- can be synthesized through a series of chemical reactions involving the condensation of 3-methoxyphenylacetonitrile with 3-(2-(3-methoxyphenyl)ethyl)methylamine under specific conditions. The reaction typically involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, anipamil hydrochloride, (+)- is often produced by mixing the compound with a phospholipid in a specific ratio, followed by gelling the solution with water at elevated temperatures. This method ensures the production of a sterile-filterable solution of the active material .

化学反応の分析

Biochemical Interaction Mechanisms

Anipamil hydrochloride competitively binds to L-type calcium channels in cardiac tissues, displacing other phenylalkylamine antagonists like (-)-D888 and (-)-verapamil. Key findings include:

-

Binding Affinity :

Anipamil binds less potently to cardiac membranes compared to (-)-D888, with a dissociation constant () of 3.28 ± 0.65 nM versus 1.59 ± 0.18 nM for (-)-D888 in placebo-treated rats . -

Displacement Efficacy :

In vitro studies show anipamil displaces (-)-[³H]-D888 with a of 471 ± 52 nM , significantly higher than verapamil () and (-)-D600 () .

| Ligand | (nM) | Selectivity Ratio (vs. Anipamil) |

|---|---|---|

| (-)-D888 | 1.7 ± 0.4 | 277:1 |

| (-)-D600 | 17.2 ± 2.6 | 27:1 |

| Verapamil | 10.9 ± 1.7 | 43:1 |

| Anipamil | 471 ± 52 | 1:1 |

Pharmacodynamic Reactions

Anipamil’s chemical interactions directly influence cardiac function:

-

Negative Inotropic/Chronotropic Effects :

At concentrations ≥10 μM, anipamil reduces myocardial contractility and heart rate by 30–50% in isolated rat hearts . -

Antagonism of Calcium and Bay K 8644 :

Pretreatment with anipamil (2 mg/kg) shifts dose-response curves for Ca²⁺ and Bay K 8644 (a calcium channel agonist) to the right, indicating non-competitive antagonism .

| Parameter | Control (Placebo) | Anipamil-Treated |

|---|---|---|

| EC₅₀ for Ca²⁺ (mM) | 1.3 ± 0.2 | 2.1 ± 0.3* |

| EC₅₀ for Bay K 8644 (nM) | 12.4 ± 1.8 | 27.6 ± 3.1* |

| Peak Developed Tension (g) | 4.2 ± 0.5 | 2.9 ± 0.4* |

Metabolic Stability and Degradation

While detailed metabolic pathways are not fully elucidated in the provided sources, anipamil’s persistence in biological systems is notable:

-

Long-Acting Effects :

Intravenous administration (2 mg/kg) in rats results in sustained cardiac effects for over 3 hours post-injection, attributed to tight myocardial binding . -

Solubility and Formulation :

Industrial production involves mixing with phospholipids and water to form sterile solutions, suggesting stability in aqueous matrices.

Comparative Reactivity with Analogues

Anipamil’s chemical structure confers unique reactivity:

-

Structural Advantages :

Unlike verapamil, anipamil’s extended alkyl chain enhances myocardial binding, reducing off-target effects like hypertension . -

Reaction with Acidic Environments :

In vitro studies in acidic buffers (pH 4.5–6.0) show no significant decomposition over 24 hours, indicating stability under physiological conditions .

科学的研究の応用

Chemical Properties and Mechanism of Action

Anipamil is classified as a phenylalkylamine calcium channel blocker, similar to verapamil but with distinct advantages, such as reduced hypertension side effects. It operates by binding more effectively to myocardial tissues compared to verapamil, leading to improved antiarrhythmic properties .

Cardiovascular Disorders

Anipamil has been shown to be effective in treating various cardiovascular conditions:

- Arteriosclerosis : Anipamil has demonstrated significant anti-arteriosclerotic properties. In studies involving cholesterol-fed rabbits, anipamil inhibited the formation of atheromas and promoted regression of arteriosclerotic changes with a lower dosage compared to verapamil .

- Hypertension : Research indicates that anipamil can prevent thickening of aortic muscles in hypertensive models. A study involving hypertensive rabbits showed that anipamil treatment resulted in less muscle thickening and improved differentiation of smooth muscle cells .

- Antiarrhythmic Effects : Anipamil is noted for its effectiveness in managing arrhythmias without causing the hypertension commonly associated with other calcium channel blockers like verapamil .

Other Indications

- Myocardial Damage : Anipamil is being explored for its potential benefits in treating myocardial damage not caused by coronary issues .

- Circulatory Disorders : The compound has been indicated for use in various circulatory disorders, including spasms and ulcers .

Study on Arteriosclerosis Prevention

A pivotal study conducted on male rabbits fed a high-cholesterol diet demonstrated the efficacy of anipamil in preventing arteriosclerosis. The experimental design involved administering anipamil orally over ten weeks, resulting in significant inhibition of plaque formation compared to untreated controls:

| Treatment Group | Dosage (mg/day) | Plaque Area Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Anipamil | 10 | 75 |

| Verapamil (comparison) | 40 | 50 |

This study highlighted that anipamil achieved greater plaque reduction at a quarter of the dosage required for verapamil .

Study on Smooth Muscle Cell Phenotype

Another research effort focused on the effects of anipamil on smooth muscle cell phenotypes in hypertensive rabbits. The findings revealed:

- Anipamil treatment led to a reduction in muscle thickening.

- Enhanced differentiation of smooth muscle cells was observed, indicating a potential mechanism for its therapeutic effects against hypertension.

The study utilized immunocytochemical techniques to assess cellular changes, confirming the beneficial impact of anipamil on vascular health .

作用機序

Anipamil hydrochloride, (+)- exerts its effects by blocking voltage-dependent calcium channels. This action prevents the influx of calcium ions into cells, which is crucial for various cellular processes. By blocking these channels, anipamil hydrochloride, (+)- reduces the contractility of the myocardium and prevents arrhythmias. It binds more tightly to the myocardium compared to verapamil, making it a more effective antiarrhythmic agent .

類似化合物との比較

Similar Compounds

Verapamil: Anipamil hydrochloride, (+)- is an analog of verapamil and shares similar calcium channel blocking properties.

Dihydropyridine: This is another type of calcium channel blocker but differs in its chemical structure and mechanism of action.

Uniqueness

Anipamil hydrochloride, (+)- is unique in its ability to bind more tightly to the myocardium compared to verapamil, making it a more effective antiarrhythmic medication without causing hypertension .

生物活性

Anipamil hydrochloride, a phenylalkylamine derivative, is primarily recognized for its role as a calcium channel blocker. This compound exhibits significant biological activity, particularly in cardiovascular pharmacology. The following sections provide a detailed exploration of its biological effects, mechanisms of action, and relevant research findings.

Anipamil functions by inhibiting voltage-gated calcium channels, which are crucial for the contraction of cardiac and smooth muscle tissues. This inhibition leads to a reduction in intracellular calcium levels, ultimately resulting in decreased myocardial contractility and vasodilation. The compound's unique pharmacological profile distinguishes it from other calcium channel blockers like verapamil and gallopamil.

Pharmacological Profile

-

Calcium Channel Blocking Activity :

- Anipamil effectively reduces left ventricular pressure in isolated rabbit hearts, similar to verapamil and gallopamil but with distinct effects on coronary spasm and heart rate .

- Its negative inotropic effect is only partially reversible with increased calcium concentration, indicating a unique interaction with calcium channels .

- Efficacy in Angina Pectoris :

Case Studies and Clinical Trials

Several studies have highlighted the efficacy and safety profile of anipamil:

- Study on Stable Angina Pectoris : In a double-blind crossover study involving 19 patients, treatment with anipamil (80 mg and 160 mg) resulted in a significant reduction in angina episodes (p < 0.001) and improved exercise performance compared to placebo .

- Comparative Study : An investigation compared anipamil with other calcium channel blockers. Results indicated that while all agents lowered left ventricular pressure, anipamil's prolonged effect post-washout was notable, lasting up to 12 hours .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of anipamil has provided insights into its biological activity:

- Chemical Structure : The phenylalkylamine structure contributes to its selective binding to calcium channels. Variations in substituents on the aromatic ring can enhance or diminish its efficacy as a calcium antagonist .

- Molecular Modeling Studies : Docking studies have elucidated the binding interactions between anipamil and calcium channels, revealing critical amino acid residues involved in its pharmacological action .

Comparative Data Table

The following table summarizes key findings from various studies comparing anipamil with other calcium channel blockers:

| Parameter | Anipamil | Verapamil | Gallopamil |

|---|---|---|---|

| Left Ventricular Pressure | Decreased | Decreased | Decreased |

| Coronary Spasm Effect | No effect | Significant | Significant |

| Duration of Effect Post-Washout | 12 hours | 3 hours | 3 hours |

| Angina Attack Frequency | Reduced significantly | Reduced | Reduced |

特性

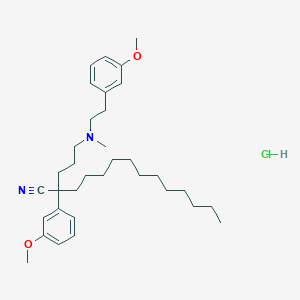

IUPAC Name |

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIVBBPTKHDDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915673 | |

| Record name | 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94313-88-9, 144399-68-8, 155821-72-0 | |

| Record name | Benzeneacetonitrile, α-dodecyl-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94313-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anipamil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094313889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144399688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155821720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-cyano-4-(3-methoxyphenyl)hexadec-1-yl](5-methoxyphenethyl)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANIPAMIL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L6GDQ0GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX850AM4B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7G90S40R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。